molecular formula C10H17N7O8S B000015 Toxin B2 CAS No. 82810-44-4

Toxin B2

Cat. No.: B000015
CAS No.: 82810-44-4
M. Wt: 395.35 g/mol
InChI Key: ALRRPAKWGUBPBK-UHFFFAOYSA-N
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Description

Toxin B2 is a member of the gonyautoxins, a group of neurotoxins produced by certain species of marine dinoflagellates. These toxins are part of the larger saxitoxin family, known for causing paralytic shellfish poisoning when ingested through contaminated seafood . This compound, like its counterparts, is highly toxic and has significant implications for marine biology and human health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gonyautoxin 6 typically involves complex organic reactions. One known method starts with L-serine methyl ester, which undergoes a series of reactions including ring closure, deprotection, and amination to form the tricyclic frame of gonyautoxin 3. This intermediate can then be further modified to produce gonyautoxin 6 .

Industrial Production Methods

Industrial production of gonyautoxin 6 is not well-documented, likely due to its high toxicity and the complexity of its synthesis. Most research focuses on laboratory-scale synthesis for scientific studies rather than large-scale industrial production.

Chemical Reactions Analysis

Types of Reactions

Toxin B2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the toxin for research purposes or to study its properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of gonyautoxin 6 include aldehydes, guanidine, and various protecting groups to stabilize intermediates during the reaction process .

Major Products Formed

The major products formed from reactions involving gonyautoxin 6 are typically other gonyautoxin derivatives or modified saxitoxins. These products are used to study the structure-activity relationships and toxicity of the compounds.

Scientific Research Applications

Toxin B2 has several scientific research applications:

Mechanism of Action

Toxin B2 exerts its effects by blocking sodium channels in nerve cells, preventing the transmission of nerve impulses. This leads to paralysis, which is the primary symptom of paralytic shellfish poisoning. The molecular targets of gonyautoxin 6 are the voltage-gated sodium channels, and its action disrupts normal cellular function, leading to toxicity .

Comparison with Similar Compounds

Toxin B2 is part of a group of eight gonyautoxins, including gonyautoxin 1 to gonyautoxin 8. These compounds are structurally similar but differ in their substituents and stereochemistry. Other related compounds include saxitoxin, neosaxitoxin, and decarbamoylsaxitoxin . This compound is unique in its specific structure and the particular effects it has on sodium channels compared to its analogs.

Conclusion

This compound is a potent neurotoxin with significant implications for marine biology, human health, and scientific research. Its complex synthesis, diverse chemical reactions, and unique mechanism of action make it a valuable compound for studying neurotoxicity and developing analytical methods for detecting marine toxins.

Biological Activity

Toxin B2, commonly referred to as aflathis compound (AFB2), is a mycotoxin produced primarily by the fungi Aspergillus flavus and Aspergillus parasiticus. It is part of a group of aflatoxins that are known for their toxicity and potential health risks to humans and animals. This article provides a comprehensive overview of the biological activity of AFB2, including its toxicological effects, metabolic pathways, and potential mitigation strategies.

Chemical Structure and Properties

AFB2 is a difuranocoumarin derivative with the molecular formula C17H12O6C_{17}H_{12}O_6 and a molecular weight of 312 g/mol. Unlike its more toxic counterpart, aflatoxin B1 (AFB1), AFB2 has a saturated furan ring, which significantly reduces its carcinogenic potential. The structural differences between AFB1 and AFB2 are critical in understanding their respective toxicities.

Toxicological Effects

AFB2 exhibits several toxicological effects, which can be summarized as follows:

  • Hepatotoxicity : AFB2 is known to cause significant liver damage. Studies have shown that it can lead to elevated levels of liver enzymes (AST and ALT) in treated animals, indicating hepatocellular injury .
  • Carcinogenicity : Although less potent than AFB1, AFB2 has been classified as a possible human carcinogen due to its ability to induce DNA damage and mutations .
  • Teratogenic Effects : Research indicates that AFB2 can adversely affect embryonic development in various animal models, leading to malformations and increased mortality rates .

The mechanisms through which AFB2 exerts its toxic effects include:

  • Metabolism : In the liver, AFB2 is metabolized by cytochrome P450 enzymes into reactive intermediates that can bind to cellular macromolecules, causing oxidative stress and DNA adduct formation .
  • Oxidative Stress : AFB2 induces oxidative stress by generating reactive oxygen species (ROS), which can damage lipids, proteins, and nucleic acids .

Study 1: Toxic Effects on Swiss Albino Mice

A study investigated the toxic effects of AFB2 on Swiss albino mice. The results showed that administration of AFB2 led to significant decreases in body weight, liver weight, and kidney weight. Biochemical analysis indicated elevated serum levels of AST, ALT, blood urea nitrogen (BUN), and creatinine in the AFB2-treated groups compared to controls. Cytogenetic analysis revealed increased frequencies of micronuclei in erythrocytes and leukocytes, indicating genotoxic effects .

Study 2: Protective Role of Resveratrol

Research also explored the protective effects of resveratrol against AFB2 toxicity. Mice treated with resveratrol exhibited reduced levels of liver enzymes and improved antioxidant status compared to those treated with AFB2 alone. The study concluded that resveratrol could mitigate some of the harmful effects associated with AFB2 exposure by enhancing antioxidant defenses .

Degradation and Detoxification

Recent studies have focused on methods for degrading or detoxifying AFB2:

  • Lactic Acid Bacteria : Certain strains of lactic acid bacteria have shown promise in adsorbing aflatoxins through their cell wall components. This bioremediation approach may offer a viable strategy for reducing aflatoxin levels in contaminated food products .
  • Plant Extracts : Research has demonstrated that extracts from plants like Corymbia citriodora can effectively degrade AFB1 and AFB2 under specific conditions. The degradation efficiency increased with higher temperatures and longer incubation times .

Summary Table: Toxicity Comparison of Aflatoxins

Aflatoxin Type Molecular Weight (g/mol) Toxicity (LD50 in Ducklings) Carcinogenic Potential
Aflatoxin B131220 μgHigh
Aflathis compound31260 μgModerate
Aflatoxin G1328>200 μgLow
Aflatoxin G2328>200 μgLow

Properties

CAS No.

82810-44-4

Molecular Formula

C10H17N7O8S

Molecular Weight

395.35 g/mol

IUPAC Name

(2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid

InChI

InChI=1S/C10H17N7O8S/c11-6-13-5-4(3-25-8(18)15-26(22,23)24)17(21)7(12)16-2-1-9(19,20)10(5,16)14-6/h4-5,12,19-21H,1-3H2,(H,15,18)(H3,11,13,14)(H,22,23,24)

InChI Key

ALRRPAKWGUBPBK-UHFFFAOYSA-N

SMILES

C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)[O-])N

Canonical SMILES

C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)O

Synonyms

Gonyautoxin 6;  N-Sulfocarbamoylneosaxitoxin;  Toxin B 2 from Protogonyaulax

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: How does Gonyautoxin 6 exert its toxic effect?

A: Gonyautoxin 6 (GTX6), like other saxitoxin congeners, acts as a potent neurotoxin by binding to voltage-gated sodium channels (NaV) in nerve and muscle cells [, , , ]. This binding effectively blocks the passage of sodium ions, disrupting the generation and propagation of action potentials essential for nerve impulse transmission. The downstream effects of this blockage include paralysis, respiratory failure, and in severe cases, death.

Q2: What is the structural characterization of GTX6?

A2: While specific spectroscopic data is not available in the provided excerpts, GTX6 is a N-sulfocarbamoyl toxin derivative within the saxitoxin family. Its structure closely resembles saxitoxin, with the addition of a sulfate group. Determining its exact molecular formula and weight would require further investigation into its specific chemical structure.

Q3: How does the structure of GTX6 relate to its activity compared to other Paralytic Shellfish Toxins (PSTs)?

A: The presence and position of functional groups on the saxitoxin core structure, such as the N-sulfocarbamoyl group in GTX6, significantly influence the binding affinity to NaV channels and thus, the overall toxicity []. For example, the study by [] demonstrates that the N-21 sulfotransferase enzyme SxtN specifically converts saxitoxin to GTX5 but not neosaxitoxin to GTX6. This suggests a specific structure-activity relationship where the enzyme exhibits selectivity for certain substrates. Research on the structure-activity relationship of PSTs helps determine Toxicity Equivalence Factors (TEFs), essential for risk assessment and regulatory purposes [].

Q4: What are the primary sources of GTX6, and how is its presence monitored?

A: GTX6 is primarily produced by marine dinoflagellates, particularly Gymnodinium catenatum [, , ]. These dinoflagellates can cause blooms, leading to the accumulation of GTX6 and other PSTs in shellfish, posing a significant threat to human health through paralytic shellfish poisoning (PSP) [, , ]. Monitoring programs often utilize advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS) to detect and quantify GTX6 and other PSTs in shellfish [, ].

Q5: Are there any known instances of resistance to GTX6 or related toxins?

A5: While the provided excerpts don't mention specific resistance mechanisms to GTX6, understanding potential resistance development in marine organisms exposed to PSTs is crucial. Investigating potential resistance mechanisms like mutations in NaV channels targeted by GTX6 or detoxification pathways employed by organisms could be vital areas of future research.

Q6: What are the safety concerns and regulations surrounding GTX6?

A: GTX6, classified as a paralytic shellfish toxin, poses a significant risk to human health. Its presence in shellfish necessitates stringent monitoring and regulations to prevent PSP. While the provided excerpts do not delve into specific regulations, they highlight the need for accurate toxicity assessment through TEFs [], showcasing the importance of safety regulations concerning GTX6 and related toxins in seafood.

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